molecular formula C13H20N2 B1353661 2(1H)-Isoquinolinebutanamine, 3,4-dihydro- CAS No. 174643-96-0

2(1H)-Isoquinolinebutanamine, 3,4-dihydro-

Cat. No. B1353661
M. Wt: 204.31 g/mol
InChI Key: HFKUDRCZBGENKI-UHFFFAOYSA-N
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Description

3,4-Dihydropyrimidin-2(1H)-ones, also known as DHPMs, are heterocyclic compounds with a pyrimidine moiety in the ring nucleus . They have aroused interest in medicinal chemistry due to their versatile biological activity . They possess a broad range of pharmacological activities and are widely used in pharmaceutical applications . They are potential anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, as well as having antimalarial and antitubercular effects .


Synthesis Analysis

The synthesis of these products is highly important due to their myriad of medicinal properties . The three-component Biginelli reaction involves the combination of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones . In this study, silicotungstic acid supported on Ambelyst-15 was used as a heterogeneous catalyst for the Biginelli reaction under solventless conditions .


Molecular Structure Analysis

3,4-Dihydro-2(1H)-pyridones (3,4-DHPo) and their derivatives are privileged structures, which has increased their relevance due to their biological activity in front of a broad range of targets .


Chemical Reactions Analysis

The three-component Biginelli reaction involves the combination of an aldehyde, a β-ketoester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones . The reaction was carried out under heterogeneous catalysis to allow easy recovery of the product from the reaction mixture and recycling of the catalyst .

Scientific Research Applications

Synthesis and Biological Activities

The compound 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-, and its derivatives have been explored in various scientific research contexts due to their potential biological and pharmacological significance. Researchers have synthesized novel compounds related to this chemical structure, focusing on their vasodilatation activity, potential as poly(ADP-ribose) synthetase inhibitors, and other biological activities.

  • Synthesis and Vasodilatation Activity : Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones were synthesized and exhibited vasodilatation activity, indicating potential cardiovascular benefits Zhang San-qi, 2010.

  • Anticancer and Antimicrobial Activities : Compounds derived from 2,4-dihydroxyquinoline showed promising DNA protection, antimicrobial, and anticancer activities, highlighting the therapeutic potential of this chemical scaffold Nesrin Şener et al., 2018.

  • Catalyst-Free Synthesis : Research on the catalyst-free, multi-component synthesis of functionalized 3,4-dihydroquinazolin-2(1H)-ones in water demonstrates the environmental friendliness and sustainability of this approach, with potential applications in developing antibacterial agents D. V. Ramana et al., 2016.

  • Enzyme Inhibition for Therapeutic Applications : Studies on human carbonic anhydrases and novel classes of benzenesulfonamides related to 3,4-dihydro-1H-isoquinoline structures revealed significant enzyme inhibition, suggesting potential for therapeutic applications in treating disorders related to these enzymes E. Bruno et al., 2017.

  • Potential Tracer for Poly(ADP-ribose) Synthetase : A derivative, 3,4-dihydro-5-[11C]methoxy-1(2H)-isoquinolinone, was synthesized as a potential tracer for poly(ADP-ribose) synthetase in positron emission tomography (PET) imaging, indicating its utility in diagnosing diseases related to excessive activation of this enzyme Y. Miyake et al., 2000.

Future Directions

Multicomponent reactions are considered to be of increasing importance as time progresses due to the economic and environmental advantages such strategies entail . The three-component Biginelli reaction, for example, has potential for further exploration and development .

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-8-3-4-9-15-10-7-12-5-1-2-6-13(12)11-15/h1-2,5-6H,3-4,7-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKUDRCZBGENKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427964
Record name 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Isoquinolinebutanamine, 3,4-dihydro-

CAS RN

174643-96-0
Record name 2(1H)-Isoquinolinebutanamine, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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